![molecular formula C11H22FNO B1485803 (3R,4S)-4-fluoro-N-heptyloxolan-3-amine CAS No. 2166288-96-4](/img/structure/B1485803.png)
(3R,4S)-4-fluoro-N-heptyloxolan-3-amine
Overview
Description
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and yield. It might also include a discussion of the reaction mechanism .Molecular Structure Analysis
This could involve a variety of techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, to determine the compound’s three-dimensional structure and confirm its stereochemistry .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions and its stability under different conditions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and pKa. It might also include computational studies to predict these properties .Scientific Research Applications
Protein Degradation and Molecular Recognition
(3R,4S)-4-fluoro-N-heptyloxolan-3-amine, through its related compounds, plays a critical role in the field of targeted protein degradation and molecular recognition. Research indicates that hydroxylation and fluorination of proline, which bears structural similarities to the mentioned compound, can significantly alter molecular recognition by biological systems. Specifically, compounds like 3-fluoro-4-hydroxyprolines (F-Hyps), derived from proline, demonstrate stereoselective recognition by the VHL E3 ubiquitin ligase. This enzyme is crucial for targeted protein degradation, a process with wide applications in drug discovery and development. Despite the modification, such fluoro-hydroxyprolines maintain their ability to bind to VHL E3 ligase, showing potential for bioisosteric substitution in hypoxia-inducible factor (HIF-1α) substrate peptides and in peptidomimetic ligands within PROTAC (proteolysis targeting chimera) conjugates. This research opens avenues for the development of novel therapeutic agents through the manipulation of protein levels within cells (Testa et al., 2018).
Antibacterial Activity
Another area of interest is the synthesis and evaluation of compounds with antibacterial properties. Although not directly mentioning (3R,4S)-4-fluoro-N-heptyloxolan-3-amine, studies on related structures, such as pyridonecarboxylic acids, reveal the potential of fluoro-substituted compounds in combating bacterial infections. These studies have led to the discovery of compounds more active than established antibiotics, indicating the relevance of fluorinated compounds in the development of new antibacterial agents (Egawa et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-heptyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-2-3-4-5-6-7-13-11-9-14-8-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKRKVKSTYACLC-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-heptyloxolan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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